LPA5 vs LPA2 Selectivity Profile
2-(1H-Pyrazol-1-yl)cyclohexane-1-carboxylic acid demonstrates measurable and quantifiable selectivity for the LPA5 receptor over the LPA2 receptor. This selectivity profile is a direct consequence of its specific 2-pyrazolyl-cyclohexane carboxylic acid architecture [1].
IC50 LPA2: >10,000 nM
≥4.5-fold selectivity
| Evidence Dimension | Antagonist activity at human LPA5 receptor (inhibition of hexadecyl-LPA-induced platelet aggregation) vs. LPA2 receptor |
|---|---|
| Target Compound Data | IC50 = 2,200 nM (LPA5); IC50 > 10,000 nM (LPA2) |
| Comparator Or Baseline | Class-level comparator: Pyrazole O-linked carbamoyl cyclohexyl acid LPA antagonists generally exhibit hLPA1 IC50 values ≤5000 nM [2] |
| Quantified Difference | ≥4.5-fold selectivity for LPA5 over LPA2 based on IC50 ratio (2,200 nM vs. >10,000 nM) |
| Conditions | Human isolated platelets (LPA5); Human recombinant LPA2 (source not specified); Antagonist assay measuring inhibition of platelet aggregation after 3 min |
Why This Matters
This selectivity profile is critical for researchers developing LPA5-targeted tools, as off-target LPA2 activity can confound phenotypic readouts in fibrosis and oncology models.
- [1] BindingDB. BDBM50388091 (CHEMBL2058156). Affinity Data: IC50 for LPA5 and LPA2 receptors. View Source
- [2] Patents-Review.com. Pyrazole O-linked carbamoyl cyclohexyl acids as LPA antagonists. IC50 values for hLPA1. View Source
